molecular formula C12H15ClINO2 B13570265 tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate

tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate

Cat. No.: B13570265
M. Wt: 367.61 g/mol
InChI Key: ZHSOGDKASQYAHQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro group, an iodo group, and a methyl group attached to a phenyl ring, which is further connected to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the phenyl ring and the carbamate moiety. This reaction requires a palladium catalyst, a boron reagent, and specific reaction conditions such as a base and a solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or iodo groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.

Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for further research in drug development .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specialized properties. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can form bonds with specific sites on enzymes or receptors, while the carbamate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate is unique due to the presence of both chloro and iodo groups on the phenyl ring, which provides distinct reactivity and potential for diverse applications. Its structure allows for specific interactions that are not possible with other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C12H15ClINO2

Molecular Weight

367.61 g/mol

IUPAC Name

tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate

InChI

InChI=1S/C12H15ClINO2/c1-7-5-8(13)6-9(10(7)14)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16)

InChI Key

ZHSOGDKASQYAHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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